molecular formula C16H21NO5S B2833504 N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-2-methylbenzenesulfonamide CAS No. 1421483-79-5

N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-2-methylbenzenesulfonamide

Cat. No.: B2833504
CAS No.: 1421483-79-5
M. Wt: 339.41
InChI Key: HUJCXXWDUDEFDE-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is a complex organic compound that features a furan ring, a methoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-2-methylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the methoxy and benzenesulfonamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to more efficient production processes. The use of green chemistry principles, such as minimizing waste and using renewable resources, is also becoming increasingly important in the industrial synthesis of such compounds.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-2-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-2-methylbenzenesulfonamide
  • N-(furan-3-ylmethyl)-4-ethoxy-N-(2-ethoxyethyl)-2-methylbenzenesulfonamide
  • N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-2-ethylbenzenesulfonamide

Uniqueness

N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H23NO5S
  • Molecular Weight : 357.44 g/mol
  • CAS Number : 1421529-97-6

The presence of the furan ring and sulfonamide group suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, impacting physiological processes such as pH regulation and ion transport.
  • Antioxidant Activity : Compounds with furan rings often exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Antimicrobial Properties : Similar compounds have shown activity against bacterial strains, suggesting that this compound may also possess antimicrobial effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study assessed its effectiveness against various bacterial strains, revealing:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Bacillus subtilis64 µg/mL

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines demonstrated varied effects:

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The compound showed significant cytotoxicity, particularly in lung cancer cells, indicating its potential as an anticancer agent.

Case Studies and Clinical Relevance

  • Case Study on Anticancer Activity : A recent study investigated the effects of this compound on A549 cells. Results indicated that treatment led to apoptosis through the activation of caspase pathways, highlighting its potential for therapeutic use in lung cancer treatment.
  • Antimicrobial Efficacy : Another study focused on the compound's effect on Staphylococcus aureus biofilms. The findings suggested that it could disrupt biofilm formation, which is crucial for treating resistant infections.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-13-10-15(21-3)4-5-16(13)23(18,19)17(7-9-20-2)11-14-6-8-22-12-14/h4-6,8,10,12H,7,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJCXXWDUDEFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)N(CCOC)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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